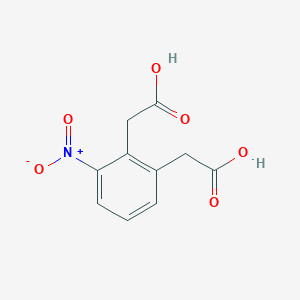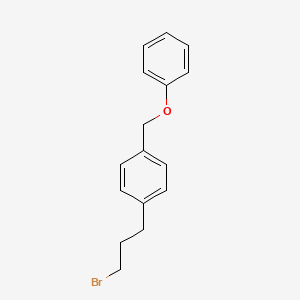amino]- CAS No. 850882-99-4](/img/structure/B14189303.png)
Butanamide, 4-[[(phenylamino)carbonyl](6-phenylhexyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 4-[(phenylamino)carbonylamino]- is a chemical compound with the molecular formula C₂₃H₃₁N₃O₂ and a molecular weight of 381.24 daltons This compound is characterized by its complex structure, which includes a butanamide backbone with phenylamino and phenylhexyl groups attached
Métodos De Preparación
The synthesis of Butanamide, 4-[(phenylamino)carbonylamino]- involves multiple steps. The synthetic route typically starts with the preparation of the butanamide backbone, followed by the introduction of the phenylamino and phenylhexyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
Butanamide, 4-[(phenylamino)carbonylamino]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of Butanamide, 4-[(phenylamino)carbonylamino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Further research is needed to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Butanamide, 4-[(phenylamino)carbonylamino]- can be compared with other similar compounds, such as butyramide and other substituted butanamides. These compounds share a similar butanamide backbone but differ in the substituents attached to the amide group.
Propiedades
Número CAS |
850882-99-4 |
|---|---|
Fórmula molecular |
C23H31N3O2 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
4-[phenylcarbamoyl(6-phenylhexyl)amino]butanamide |
InChI |
InChI=1S/C23H31N3O2/c24-22(27)17-11-19-26(23(28)25-21-15-8-4-9-16-21)18-10-2-1-5-12-20-13-6-3-7-14-20/h3-4,6-9,13-16H,1-2,5,10-12,17-19H2,(H2,24,27)(H,25,28) |
Clave InChI |
XZNVGGUEWAQZAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCN(CCCC(=O)N)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)](/img/structure/B14189220.png)
![(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14189229.png)


![(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one](/img/structure/B14189242.png)

![Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate](/img/structure/B14189250.png)
![1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole](/img/structure/B14189255.png)


![1-Cyclopropyl-4-[3-(diethylamino)propyl]piperazine-2,5-dione](/img/structure/B14189285.png)

![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)
